13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
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Overview
Description
The compound (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] is a complex organic molecule with a unique structure that includes multiple aromatic rings and chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] involves multiple steps, including the formation of the dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] core and the subsequent attachment of the diphenyl-1,2-ethanediyl moiety. The reaction conditions typically require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c1/‘,2/’-e]: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce functional groups like halogens, nitro groups, or alkyl chains.
Scientific Research Applications
(11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c1/‘,2/’-e]: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] include:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Other bis-naphthalene derivatives: These compounds share a similar core structure but differ in the substituents attached to the naphthalene rings.
Uniqueness
The uniqueness of (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] lies in its specific stereochemistry and the presence of multiple chiral centers, which can lead to distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-35-45-31-27-39-15-7-11-23-49(39)53(45)54-46(36-59)32-28-40-16-8-12-24-50(40)54)58(44-21-5-2-6-22-44)60-37-47-33-29-41-17-9-13-25-51(41)55(47)56-48(38-60)34-30-42-18-10-14-26-52(42)56/h1-34,57-58H,35-38H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWDGAJPEFTJPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H44N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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